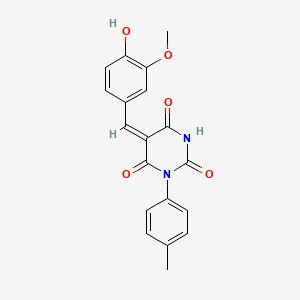
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as urea and β-keto esters.
Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a suitable thiol reagent under basic conditions.
Alkylation and Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidinone core to a dihydropyrimidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidinone core can yield dihydropyrimidines.
科学的研究の応用
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It could inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It could bind to nucleic acids, affecting their replication or transcription processes.
類似化合物との比較
Similar Compounds
- 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
- 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-octyl-3-phenyl-3H-pyrimidin-4-one
Uniqueness
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentyl and phenyl substitutions, in particular, may enhance its lipophilicity and ability to interact with biological membranes, distinguishing it from similar compounds.
特性
分子式 |
C23H35N3O2S |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-5-pentyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C23H35N3O2S/c1-4-7-9-14-20-21(27)24-23(29-18-17-25(15-5-2)16-6-3)26(22(20)28)19-12-10-8-11-13-19/h8,10-13,27H,4-7,9,14-18H2,1-3H3 |
InChIキー |
OOKMYMZUJVULDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11683594.png)
![ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11683605.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11683606.png)
![4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683616.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11683621.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11683629.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11683636.png)
![Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683647.png)
![(5Z)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683655.png)
![(3E)-1-benzyl-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11683665.png)
![(5Z)-3-ethyl-5-{(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11683672.png)
![7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B11683682.png)

![1-[3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11683686.png)
